molecular formula C24H24FN5 B11498158 4-[6-(4-fluorophenyl)-4,4-dimethyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline

4-[6-(4-fluorophenyl)-4,4-dimethyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline

Cat. No.: B11498158
M. Wt: 401.5 g/mol
InChI Key: IQSMRBUPPYMSQX-UHFFFAOYSA-N
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Description

4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of imidazoindazoles This compound is characterized by its unique structure, which includes a fluorophenyl group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoindazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoindazole core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Dimethylaniline Moiety: The final step involves the coupling of the dimethylaniline group to the imidazoindazole core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of hydrogenation catalysts.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(4-Chlorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline
  • 4-[6-(4-Bromophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline
  • 4-[6-(4-Methylphenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline

Uniqueness

The uniqueness of 4-[6-(4-Fluorophenyl)-4,4-dimethyl-1H,4H,5H,6H-imidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for various applications.

Properties

Molecular Formula

C24H24FN5

Molecular Weight

401.5 g/mol

IUPAC Name

4-[6-(4-fluorophenyl)-4,4-dimethyl-3,5-dihydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline

InChI

InChI=1S/C24H24FN5/c1-24(2)13-20-19(14-26-30(20)18-11-7-16(25)8-12-18)21-22(24)28-23(27-21)15-5-9-17(10-6-15)29(3)4/h5-12,14H,13H2,1-4H3,(H,27,28)

InChI Key

IQSMRBUPPYMSQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=C(C=C3)F)C4=C1NC(=N4)C5=CC=C(C=C5)N(C)C)C

Origin of Product

United States

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